molecular formula C19H18N6OS B4952982 1H-indazol-3-yl-[4-(4-thiophen-3-yltriazol-1-yl)piperidin-1-yl]methanone

1H-indazol-3-yl-[4-(4-thiophen-3-yltriazol-1-yl)piperidin-1-yl]methanone

Cat. No.: B4952982
M. Wt: 378.5 g/mol
InChI Key: PCKQLBBCEOQTFB-UHFFFAOYSA-N
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Description

1H-indazol-3-yl-[4-(4-thiophen-3-yltriazol-1-yl)piperidin-1-yl]methanone is a complex organic compound that belongs to the class of indazole derivatives. Indazole derivatives are known for their diverse biological activities, including anti-tumor, anti-inflammatory, and antimicrobial properties

Preparation Methods

The synthesis of 1H-indazol-3-yl-[4-(4-thiophen-3-yltriazol-1-yl)piperidin-1-yl]methanone typically involves multiple steps, starting from readily available starting materialsReaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product . Industrial production methods may scale up these reactions using continuous flow reactors and optimized conditions to ensure high yield and purity.

Chemical Reactions Analysis

1H-indazol-3-yl-[4-(4-thiophen-3-yltriazol-1-yl)piperidin-1-yl]methanone can undergo various chemical reactions, including:

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It has shown potential as an inhibitor of specific enzymes and proteins.

    Medicine: It is being investigated for its anti-cancer properties and potential use in targeted drug delivery systems.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1H-indazol-3-yl-[4-(4-thiophen-3-yltriazol-1-yl)piperidin-1-yl]methanone involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit the activity of these targets by binding to their active sites or altering their conformation. The pathways involved can include the inhibition of cell proliferation, induction of apoptosis, and modulation of signaling pathways .

Comparison with Similar Compounds

1H-indazol-3-yl-[4-(4-thiophen-3-yltriazol-1-yl)piperidin-1-yl]methanone can be compared with other indazole derivatives, such as:

Properties

IUPAC Name

1H-indazol-3-yl-[4-(4-thiophen-3-yltriazol-1-yl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N6OS/c26-19(18-15-3-1-2-4-16(15)20-22-18)24-8-5-14(6-9-24)25-11-17(21-23-25)13-7-10-27-12-13/h1-4,7,10-12,14H,5-6,8-9H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCKQLBBCEOQTFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C=C(N=N2)C3=CSC=C3)C(=O)C4=NNC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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